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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a versatile reagent

in organic synthesis. The document is intended for researchers, scientists, and professionals in

drug development who are interested in the applications of this compound, particularly in

peptide coupling and fluorination reactions. This guide summarizes available quantitative data,

outlines potential experimental applications, and presents logical workflows for its use in

chemical synthesis. Due to the limited availability of specific experimental data for this

compound in the public domain, information from analogous compounds is provided for

reference where applicable.

Core Physical and Chemical Properties
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is a white crystalline powder that

has gained attention as a highly effective ionic liquid and reagent in organic synthesis.[1] Its
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stability and reactivity make it a valuable tool in various chemical transformations.[1]

Table 1: General and Physical Properties

Property Value Reference

CAS Number 164298-27-5 [2][3]

Molecular Formula C₅H₁₀F₇N₂P [2][3]

Molecular Weight 262.11 g/mol [2][3]

Appearance White crystalline powder [1]

Melting Point 160-167 °C [1]

Storage Conditions
Store at ≤ -20 °C in an inert

atmosphere.
[1][4]

Purity ≥ 95-99% (HPLC) [1][4]

Density Data not available

Solubility

Data on quantitative solubility

in various organic solvents is

not readily available. However,

its hexafluorophosphate anion

generally enhances solubility

in polar solvents.

[1]

Table 2: Computed Properties

Property Value Reference

Exact Mass 262.04698246 Da [2]

Topological Polar Surface Area 6.3 Å² [2]

Heavy Atom Count 15 [2]

Spectroscopic Data
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Detailed spectroscopic data for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
is not widely published. However, data for the analogous 2-chloro-1,3-dimethylimidazolinium

hexafluorophosphate can provide an indication of the expected spectral characteristics.

Table 3: NMR Spectral Data for the Analogous 2-Chloro-1,3-dimethylimidazolinium

Hexafluorophosphate

Nucleus Solvent
Chemical Shift
(ppm)

Reference

¹H NMR CD₃CN
3.11 (s, 6H, N-CH₃),

3.93 (s, 4H, CH₂-CH₂)
[5]

¹³C NMR CD₃CN

35.16 (N-CH₃), 50.79

(CH₂-CH₂), 157.08 (N-

C-N)

Disclaimer:The NMR data presented above is for the 2-chloro analogue and should be used for

reference purposes only. Actual chemical shifts for 2-Fluoro-1,3-dimethylimidazolinium
hexafluorophosphate may vary.

FT-IR Spectroscopy

Specific FT-IR data for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is not

readily available. It is expected to show characteristic peaks for C-H, C-N, and C-F stretching,

as well as strong absorptions corresponding to the hexafluorophosphate anion (PF₆⁻).

Applications in Organic Synthesis
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is primarily utilized as a reagent

in organic synthesis, with notable applications in peptide coupling and the formation of

fluorinated compounds.[1] It is also explored as an electrolyte in energy storage technologies.

[1]

Peptide Coupling
This reagent is highly reactive and effective for peptide bond formation.[3] It facilitates the rapid

activation of carboxylic acid groups, enabling efficient amide bond formation with amino groups,
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which is crucial for both solid-phase and solution-phase peptide synthesis.

The general mechanism involves the activation of a carboxylic acid to form a highly reactive

intermediate, which is then susceptible to nucleophilic attack by the amine group of another

amino acid.

Activation Step

Coupling Step

2-Fluoro-1,3-dimethylimidazolinium
hexafluorophosphate

Activated Intermediate

N-Protected
Amino Acid 1
(R¹-COOH)

 Activation

Dipeptide
(R¹-CO-NH-R²)

Amino Acid 2
(H₂N-R²)

 Nucleophilic attack

Base
(e.g., DIPEA)

 Facilitates reaction

Click to download full resolution via product page

General workflow for peptide bond formation.

Fluorination Reactions
The compound serves as a valuable reagent for the synthesis of fluorinated molecules, which

are of significant interest in the pharmaceutical and agrochemical industries due to their unique

biological properties.
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Experimental Protocols
Detailed and validated experimental protocols for the synthesis and specific applications of 2-
Fluoro-1,3-dimethylimidazolinium hexafluorophosphate are not widely available in peer-

reviewed literature. However, a general protocol for peptide coupling on a solid support using

similar activating agents can be adapted.

General Protocol for Solid-Phase Peptide Synthesis
(SPPS) Coupling Step
This protocol is a generalized procedure and should be optimized for specific substrates and

reaction conditions.

Resin Preparation: Swell the resin (e.g., Rink amide or Wang resin) in N,N-

dimethylformamide (DMF) for 15-30 minutes. Drain the solvent.

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

Activation of the incoming Amino Acid: In a separate vessel, dissolve the N-Fmoc protected

amino acid (3-5 equivalents relative to the resin loading), 2-Fluoro-1,3-
dimethylimidazolinium hexafluorophosphate (3-5 equivalents), and a non-nucleophilic

base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of

DMF or N-methyl-2-pyrrolidone (NMP).

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a

qualitative test such as the Kaiser (ninhydrin) test.

Washing: After the reaction is complete, wash the resin with DMF to remove excess reagents

and byproducts.

Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the

peptide sequence.
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Start with Resin-Bound
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(20% Piperidine in DMF)

2. Wash with DMF

4. Add Activated AA to Resin
Couple for 1-2h

3. Prepare Activated Amino Acid Solution
(Fmoc-AA, Coupling Reagent, Base in DMF)

5. Monitor Reaction
(e.g., Kaiser Test)

Incomplete

6. Wash with DMF

Complete

Next Amino Acid?

Yes

Cleavage and Deprotection

No
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Step-by-step workflow for a single coupling cycle in SPPS.
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Safety Information
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate should be handled with care in a

well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety

glasses, lab coat) should be worn.

Table 4: GHS Hazard Statements

Hazard Code Statement Reference

H315 Causes skin irritation [2]

H319 Causes serious eye irritation [2]

H335 May cause respiratory irritation [2]

Conclusion
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is a promising reagent for

organic synthesis, particularly in the challenging field of peptide synthesis. While there is a

need for more publicly available data on its specific physical properties and detailed

experimental protocols, its role as a potent activating agent is evident. This guide serves as a

foundational resource for researchers looking to explore the potential of this compound in their

work, with the understanding that further optimization of reaction conditions will be necessary

for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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